molecular formula C16H15F3N6S2 B12699467 1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[2-(trifluoromethyl)phenyl]carbamothioylamino]thiourea CAS No. 127142-35-2

1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[2-(trifluoromethyl)phenyl]carbamothioylamino]thiourea

Cat. No.: B12699467
CAS No.: 127142-35-2
M. Wt: 412.5 g/mol
InChI Key: FKQMQTUZMNOGNG-LSHDLFTRSA-N
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Description

This compound is a thiourea derivative featuring two distinct functional groups: a 2-pyridyl ethylideneamino moiety and a 2-(trifluoromethyl)phenyl carbamothioylamino substituent. Thioureas are known for their versatility in medicinal chemistry due to their hydrogen-bonding capabilities and structural adaptability for targeting enzymes or receptors.

Properties

CAS No.

127142-35-2

Molecular Formula

C16H15F3N6S2

Molecular Weight

412.5 g/mol

IUPAC Name

1-[(E)-1-pyridin-2-ylethylideneamino]-3-[[2-(trifluoromethyl)phenyl]carbamothioylamino]thiourea

InChI

InChI=1S/C16H15F3N6S2/c1-10(12-7-4-5-9-20-12)22-24-15(27)25-23-14(26)21-13-8-3-2-6-11(13)16(17,18)19/h2-9H,1H3,(H2,21,23,26)(H2,24,25,27)/b22-10+

InChI Key

FKQMQTUZMNOGNG-LSHDLFTRSA-N

Isomeric SMILES

C/C(=N\NC(=S)NNC(=S)NC1=CC=CC=C1C(F)(F)F)/C2=CC=CC=N2

Canonical SMILES

CC(=NNC(=S)NNC(=S)NC1=CC=CC=C1C(F)(F)F)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Key Reaction Components:

  • Amine precursor: (S)-1-(2-pyridyl)ethylamine or its derivatives, providing the chiral pyridyl ethylideneamino moiety.
  • Isothiocyanate reagent: 2-(trifluoromethyl)phenyl isothiocyanate or analogs, introducing the trifluoromethylphenyl carbamothioylamino group.

Detailed Preparation Method

Reaction Conditions

  • The amine and isothiocyanate are typically reacted in an aprotic solvent such as diethyl ether or chloroform.
  • The reaction is performed at low temperature (0 °C) initially to control reactivity and then allowed to proceed at room temperature for 24 hours.
  • Triethylamine or other bases may be added to neutralize generated acids and facilitate the reaction.
  • The reaction mixture is then worked up by aqueous extraction and purified by column chromatography.

Yield and Characterization

  • Yields typically range from 77% to 92% depending on the exact substituents and reaction conditions.
  • The product is characterized by NMR spectroscopy (1H, 13C), confirming the presence of the thiourea moiety and the pyridyl and trifluoromethylphenyl groups.
  • Additional characterization includes IR spectroscopy, mass spectrometry, and elemental analysis.

Mechanistic Insights

  • The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group, forming the thiourea linkage.
  • In some cases, side reactions can lead to heterocyclic byproducts if the pyridine nitrogen attacks intramolecularly, but careful control of conditions minimizes this.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Observed Outcome
Solvent Diethyl ether or chloroform Good solubility, controlled reactivity
Temperature 0 °C initially, then room temperature Minimizes side reactions
Reaction time 24 hours Complete conversion
Base Triethylamine (optional) Neutralizes acid byproducts
Yield 77–92% High yield after purification
Purification method Column chromatography (Hexane:EtOAc gradient) Pure product isolation
Characterization techniques 1H NMR, 13C NMR, IR, MS Confirms structure and purity

Research Findings and Notes

  • The presence of the nitrogen atom in the pyridine ring enhances solvation and coordination properties, potentially improving the compound’s utility as a chiral auxiliary or catalyst in asymmetric synthesis.
  • The trifluoromethyl group on the phenyl ring influences the electronic properties, increasing the compound’s stability and possibly its biological activity.
  • Attempts to prepare related thioureas using thiophosgene and amines sometimes lead to unexpected heterocyclic products, highlighting the importance of using isothiocyanates for clean thiourea formation.
  • The described synthetic route is reproducible and scalable, suitable for preparing optically active thiourea derivatives for further applications in catalysis or pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

Carbonothioic dihydrazide, N’‘-((1E)-1-(2-pyridinyl)ethylidene)-N’‘’-(thioxo((2-(trifluoromethyl)phenyl)amino)methyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that thiourea derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. For instance, studies have shown that modifications in the thiourea structure can enhance the selectivity and potency against various cancer cell lines, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties
Thiourea compounds have also demonstrated antimicrobial activity. The presence of trifluoromethyl groups in the structure enhances lipophilicity, which may improve membrane permeability and thus increase antimicrobial efficacy. This compound has shown promising results against both gram-positive and gram-negative bacteria, suggesting potential for development as a novel antimicrobial agent .

Agricultural Applications

Pesticidal Activity
The compound has been explored as part of pesticidal formulations. Thiourea derivatives are known to interact with biological systems in pests, leading to growth inhibition or mortality. Specifically, the incorporation of this compound into pesticide mixtures has been shown to enhance the effectiveness of existing agrochemicals, providing a synergistic effect that improves pest control .

Fungicidal Properties
In agricultural studies, this thiourea derivative has been evaluated for its fungicidal properties. Its structural characteristics allow it to interfere with fungal metabolism, making it effective against various plant pathogens. The compound's efficacy is further enhanced when used in combination with other fungicides, showcasing its potential as a key component in integrated pest management strategies .

Catalysis

Organocatalysis
The use of thiourea derivatives as organocatalysts has gained traction in organic synthesis. This compound can facilitate various reactions through hydrogen bonding interactions, stabilizing transition states and improving reaction rates. Its application in asymmetric synthesis has been particularly noted, where it aids in producing enantiomerically enriched products .

Environmental Remediation
Thiourea compounds have also been investigated for their role in environmental chemistry, particularly in the remediation of pollutants. Their ability to form complexes with heavy metals makes them suitable candidates for removing toxic substances from contaminated environments .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Enhanced selectivity against cancer cell lines; potential for drug development.
Antimicrobial Properties Effective against gram-positive and gram-negative bacteria; promising antimicrobial agent.
Pesticidal Activity Synergistic effects with existing pesticides; improved pest control efficiency.
Organocatalysis Facilitates asymmetric synthesis; improves reaction rates through hydrogen bonding.
Environmental Remediation Effective in complexing heavy metals; potential for use in pollution cleanup efforts.

Mechanism of Action

The mechanism by which Carbonothioic dihydrazide, N’‘-((1E)-1-(2-pyridinyl)ethylidene)-N’‘’-(thioxo((2-(trifluoromethyl)phenyl)amino)methyl)- exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural uniqueness lies in its hybrid substituents. Below is a comparison with similar thiourea derivatives:

Compound Name Key Substituents Notable Features
Target Compound 2-Pyridyl, 2-(trifluoromethyl)phenyl Combines electron-rich pyridyl and lipophilic CF₃ group for enhanced binding
1-(4-Fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea 4-Fluorophenyl, indolylethyl Exhibits anti-HIV-1 activity (EC₅₀ = 5.45 μg/mL) via π-π and hydrogen bonding
3-{(E)-[1-(2-Hydroxyphenyl)ethylidene]amino}-1-(2-methylphenyl)thiourea 2-Hydroxyphenyl, 2-methylphenyl Forms intramolecular H-bonds; hydroxyphenyl enhances solubility
Ethyl 2-({[1-(butyrylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)-4-phenylthiophene-3-carboxylate Trichloroethyl, thiophene carboxylate Bulky trichloroethyl group may sterically hinder binding

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The pyridyl group in the target compound acts as a hydrogen-bond acceptor, similar to the indolyl group in the anti-HIV analogue . In contrast, the trifluoromethyl group (strongly electron-withdrawing) may polarize adjacent bonds, altering binding affinity compared to the electron-donating methyl group in .

Crystallographic and Conformational Studies

Crystallographic data for thiourea derivatives (e.g., ) often reveal planar thiourea cores with substituents influencing packing and hydrogen-bond networks. The trifluoromethyl group’s steric bulk in the target compound may lead to distinct crystal packing compared to smaller substituents like methyl or fluoro groups.

Biological Activity

The compound 1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[2-(trifluoromethyl)phenyl]carbamothioylamino]thiourea is a thiourea derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₆H₁₅F₃N₆S₂
  • CAS Number : 9579477
  • IUPAC Name : 1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[2-(trifluoromethyl)phenyl]carbamothioylamino]thiourea

This compound features a pyridine ring and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.

Anticancer Properties

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit increased potency in inhibiting cancer cell proliferation. For instance, the incorporation of trifluoromethyl groups has been associated with enhanced activity against androgen receptor (AR) signaling pathways, making it a candidate for prostate cancer treatment. In vitro assays demonstrated that derivatives similar to this thiourea effectively inhibited AR activity, suggesting potential therapeutic applications in antiandrogen resistance scenarios .

The proposed mechanism of action for this thiourea derivative involves its ability to interact with specific protein targets, leading to modulation of signaling pathways critical for cell survival and proliferation. The presence of the trifluoromethyl group enhances lipophilicity and alters the electronic properties of the molecule, facilitating better binding to target receptors .

Study 1: Inhibition of Tumor Growth

A study conducted on xenograft mouse models showed that compounds structurally related to this thiourea significantly suppressed tumor growth when administered orally. The study highlighted the compound's ability to antagonize both wild-type and variant forms of the androgen receptor, showcasing its potential as a lead compound in cancer therapeutics .

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship (SAR) of thiourea derivatives revealed that modifications in substituents significantly affect their biological activity. The introduction of electron-withdrawing groups like trifluoromethyl was found to enhance the inhibitory effects on various enzymes involved in cancer progression .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanismReferences
Anticancer ActivityHighAR antagonism, apoptosis induction
Enzyme InhibitionModerate to HighCompetitive inhibition
CytotoxicityVariableDepends on cellular context

Q & A

Q. What are the key considerations for synthesizing 1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[2-(trifluoromethyl)phenyl]carbamothioylamino]thiourea with high purity?

Methodological Answer:

  • Stepwise Synthesis : Optimize reaction conditions (e.g., solvent, temperature, catalyst) for each intermediate. For example, thiourea derivatives often require controlled alkylation or condensation steps, as seen in analogous thiourea syntheses using pyridine-based intermediates .
  • Purification : Use column chromatography or recrystallization (e.g., ethanol/water systems) to isolate the final product. Purity ≥95% is typically confirmed via HPLC or NMR .
  • Yield Optimization : Monitor reactions via TLC and adjust stoichiometric ratios (e.g., 1:1 molar ratios of hydrazinecarbothioamide and aryl isothiocyanate derivatives) .

Q. How should researchers characterize the structural and electronic properties of this thiourea derivative?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : Assign peaks for thiourea NH protons (δ 10–12 ppm) and pyridyl/trifluoromethyl groups using 1^1H and 13^13C NMR .
    • FT-IR : Confirm thiourea C=S stretches (1200–1250 cm1^{-1}) and N-H vibrations (3200–3400 cm1^{-1}) .
  • Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM. Compare IC50_{50} values with cisplatin controls .
  • Antimicrobial Activity : Perform disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zones of inhibition ≥10 mm considered significant .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., DMSO/EtOH). Use SHELX software for structure refinement, focusing on hydrogen-bonding patterns (e.g., N-H···S interactions) and torsional angles of the pyridyl-ethylideneamino group .
  • Data Interpretation : Compare bond lengths/angles with DFT-optimized geometries to identify deviations caused by crystal packing .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., EGFR kinase PDB: 1M17). Parameterize the thiourea’s sulfur and trifluoromethyl groups as key pharmacophores .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, focusing on RMSD and binding free energies (MM/PBSA) .

Q. How should researchers address contradictory biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Normalize data using Z-score transformations to account for variability in assay conditions (e.g., cell line passage number, serum concentration) .
  • Dose-Response Validation : Replicate experiments with standardized protocols (e.g., 48-h exposure, 10% FBS) and report IC50_{50} values with 95% confidence intervals .

Q. What experimental designs optimize structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified pyridyl or trifluoromethyl groups. Use ANOVA to correlate electronic effects (Hammett σ constants) with bioactivity .
  • 3D-QSAR : Develop CoMFA/CoMSIA models using steric, electrostatic, and hydrophobic descriptors from aligned thiourea derivatives .

Q. How can high-resolution mass spectrometry (HRMS) detect degradation products?

Methodological Answer:

  • LC-HRMS : Use C18 columns (ACN/0.1% formic acid gradient) and ESI+ mode. Identify fragments via exact mass matching (error <5 ppm) and MS/MS spectra .
  • Forced Degradation : Expose the compound to heat (60°C), UV light, and acidic/basic conditions (pH 2–12) to simulate stability challenges .

Q. What environmental fate studies are relevant for assessing ecotoxicity?

Methodological Answer:

  • OECD 307 Guideline : Conduct soil biodegradation tests under aerobic conditions (20°C, 60% WHC). Monitor parent compound depletion via LC-MS/MS over 28 days .
  • Aquatic Toxicity : Use Daphnia magna acute immobilization assays (48-h EC50_{50}) and algal growth inhibition tests .

Q. How can researchers investigate the compound’s role in modulating oxidative stress pathways?

Methodological Answer:

  • Nrf2 Activation Assays : Use HEK293T cells transfected with ARE-luciferase reporters. Measure luminescence after 24-h exposure to the compound (10–50 μM) .
  • ROS Detection : Employ DCFH-DA probes in macrophage (RAW 264.7) models under LPS-induced oxidative stress .

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